Cis-1-Butyl-4-tert-butylcyclohexylamine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Validation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is cis-1-butyl-4-(tert-butyl)cyclohexanamine hydrochloride . This nomenclature follows the priority rules for substituents on cyclohexane rings, where the amine group (-NH₂) assumes the first position (C1). The prefix cis denotes the spatial arrangement of the butyl and tert-butyl groups on the same face of the cyclohexane ring.
Structural validation relies on spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). The cyclohexane ring’s chair conformation is stabilized by the equatorial placement of the bulky tert-butyl group at C4, while the butyl group at C1 adopts an axial or equatorial position depending on steric interactions. The hydrochloride salt form is confirmed via elemental analysis, which detects the presence of chlorine (Cl⁻) and nitrogen (NH₃⁺) in stoichiometric ratios.
Molecular Formula and Constitutional Isomer Differentiation
The molecular formula C₁₄H₃₀ClN reflects the compound’s composition: a cyclohexane ring (C₆H₁₁) with a butyl group (C₄H₉) at C1, a tert-butyl group (C₄H₉) at C4, and a hydrochloride moiety (HCl). Constitutional isomers arise from variations in substituent positions or alkyl group structures. For example:
- Positional Isomers : Moving the butyl group to C2 or C3 while retaining the tert-butyl group at C4 produces distinct constitutional isomers. These isomers exhibit different physical properties, such as boiling points and densities, due to altered steric and electronic environments.
- Alkyl Chain Isomers : Replacing the butyl group with isobutyl or sec-butyl groups at C1 creates branched analogs. For instance, cis-1-isobutyl-4-tert-butylcyclohexylamine hydrochloride (unreported in literature) would have a molecular formula of C₁₃H₂₈ClN, differing in hydrogen count.
The table below contrasts the target compound with a related constitutional isomer:
Properties
Molecular Formula |
C14H30ClN |
|---|---|
Molecular Weight |
247.85 g/mol |
IUPAC Name |
1-butyl-4-tert-butylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H29N.ClH/c1-5-6-9-14(15)10-7-12(8-11-14)13(2,3)4;/h12H,5-11,15H2,1-4H3;1H |
InChI Key |
PKQZPOSDARCJQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCC(CC1)C(C)(C)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Catalytic System and Reaction Conditions
A highly effective method for producing cis-4-tert-butylcyclohexanol, a key intermediate toward cis-1-butyl-4-tert-butylcyclohexylamine, involves the stereoselective hydrogenation of 4-tert-butylcyclohexanone using ruthenium-aminophosphine complexes as catalysts. These complexes, such as RuCl₂(aminophosphine)₂ and RuCl₂(diphosphine)(aminophosphine), demonstrate excellent catalytic activity and cis-selectivity (≥95%) under mild conditions.
- Catalyst preparation: A typical catalyst solution involves dissolving 5 mg of the ruthenium complex in 10 mL of 2-propanol, then diluting aliquots further to achieve the desired catalyst concentration.
- Reaction setup: The substrate (4-tert-butylcyclohexanone) is dissolved in 2-propanol with potassium tert-butoxide as a base. The reaction mixture is degassed with argon, then hydrogen gas is introduced at 10 atm pressure.
- Temperature and time: The reaction is stirred at temperatures optimized for conversion and selectivity, commonly between ambient and moderate elevated temperatures.
Reaction Outcomes and Selectivity
| Substrate:Catalyst Ratio | Conversion (%) | cis:trans Selectivity (%) |
|---|---|---|
| 10,000:1 | 100 | ≥95:5 |
| 100,000:1 | 100 | ≥95:5 |
| 500,000:1 | 100 | ≥95:5 |
These results indicate that even at very high substrate-to-catalyst ratios, the ruthenium-aminophosphine catalytic system maintains full conversion and excellent cis-selectivity, making it highly efficient for scale-up processes.
Reductive Amination of 4-tert-butylcyclohexanone
Two-Step Reductive Amination Process
An alternative method to prepare cis-1-butyl-4-tert-butylcyclohexylamine hydrochloride involves the reductive amination of 4-substituted cyclohexanones, specifically 4-tert-butylcyclohexanone, using ammonia or amines in the presence of hydrogen and metal catalysts.
- Step 1: Reaction of 4-tert-butylcyclohexanone with a benzylic amine (e.g., benzylamine) in the presence of a catalyst containing nickel or platinum group metals under hydrogen atmosphere. This step produces N-benzylic cyclohexylamines.
- Step 2: Subsequent hydrogenolysis of the N-benzylic cyclohexylamines using a platinum or palladium catalyst to yield the desired 4-substituted cis-cyclohexylamines.
Catalysts and Reaction Conditions
| Step | Catalyst Type | Pressure (bar) | Temperature (°C) | Solvent |
|---|---|---|---|---|
| 1 | Nickel, Platinum, or Palladium | 1–100 | 50–180 | Ethylene glycol, ethyl acetate, or others |
| 2 | Platinum or Palladium | Atmospheric to 10 | 90–160 | Organic solvents or neat |
- Hydrogen partial pressure can be adjusted by mixing with inert gases (e.g., nitrogen) to increase cis-selectivity.
- Reaction monitoring is performed by HPLC and gas chromatography to determine cis/trans ratios and conversion.
Selectivity and Yield
This process achieves cis-selectivity up to approximately 89%, with cis/trans ratios around 8.2:1. The method avoids the use of non-commercial noble metal borides and relies on commercially available catalysts such as Raney nickel, platinum, and palladium on supports like activated carbon or alumina.
Additional Synthetic Routes and Intermediate Transformations
Synthesis of cis-1-(4-tert-Butylcyclohexyl)-4-piperidone
Research has demonstrated that cis-1-(4-tert-butylcyclohexyl)-4-piperidone can be synthesized from isomeric mixtures of 4-tert-butylcyclohexylamine with moderate yields (~14%). This intermediate can be further transformed into amine derivatives including cis-1-butyl-4-tert-butylcyclohexylamine via reductive amination or alkylation steps.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | cis-Selectivity | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ruthenium-aminophosphine hydrogenation | RuCl₂(aminophosphine)₂, KOtBu, H₂ (10 atm) | 2-propanol, mild temp | ≥95% | High | High cis-selectivity, scalable |
| Reductive amination (two-step) | Ni, Pt, Pd catalysts, H₂, benzylic amine | 50–180 °C, 1–100 bar, organic solvents | ~89% | Moderate | Commercial catalysts, adjustable selectivity |
| Intermediate synthesis via piperidone | 4-tert-butylcyclohexylamine mixture | Various | Moderate | ~14% | Useful intermediate for further derivatization |
Chemical Reactions Analysis
Types of Reactions
Cis-1-Butyl-4-tert-butylcyclohexylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclohexylamine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and substituted cyclohexylamine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cis-1-Butyl-4-tert-butylcyclohexylamine hydrochloride is a specialized compound with various applications in scientific research, particularly in medicinal chemistry and cosmetic formulations. This article explores its applications, supported by data tables and relevant case studies.
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.
Case Study: Antidepressant Activity
Research indicates that compounds similar to this compound exhibit serotonin receptor modulation, which is crucial in treating depression and anxiety disorders. For instance, studies have shown that derivatives can act as 5-HT3 antagonists, providing insights into their potential use in antidepressant formulations .
Cosmetic Formulations
The compound is also explored in the cosmetic industry due to its skin-conditioning properties. It can enhance the stability and efficacy of topical formulations.
Case Study: Skin Bioavailability
A study examined the skin bioavailability of topical formulations containing this compound. The findings demonstrated improved penetration through skin layers compared to traditional formulations, suggesting its effectiveness in enhancing drug delivery systems .
Synthesis and Production
The synthesis of this compound typically involves reductive amination processes using cyclohexanones as precursors. This method ensures high selectivity for the cis configuration, which is essential for maintaining biological activity .
Synthetic Pathway
- Starting Material : Cyclohexanone derivative.
- Reagents : Primary amine (e.g., butylamine) and hydrogen gas.
- Catalyst : Nickel or platinum-based catalysts are commonly used.
- Process : The reaction proceeds under controlled conditions to yield the desired amine product.
Mechanism of Action
The mechanism of action of Cis-1-Butyl-4-tert-butylcyclohexylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Cis-1-tert-butyl-4-methylcyclohexane
- Cis-4-(tert-butyl)-1-butylcyclohexanamine
Uniqueness
Cis-1-Butyl-4-tert-butylcyclohexylamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of butyl and tert-butyl groups on the cyclohexane ring differentiates it from other similar compounds, making it valuable for specific research and industrial applications.
Biological Activity
Cis-1-Butyl-4-tert-butylcyclohexylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₁₀H₂₁N·HCl
- Molecular Weight : 155.29 g/mol
- CAS Number : 5400-88-4
- Solubility : Immiscible in water
Synthesis
Cis-1-butyl-4-tert-butylcyclohexylamine can be synthesized through reductive amination processes involving cyclohexanones. The synthesis typically yields high cis-selectivity, which is crucial for its biological efficacy. The method involves the reaction of a carbonyl compound with an amine in the presence of hydrogen and a catalyst, often resulting in a mixture of cis and trans isomers .
The biological activity of cis-1-butyl-4-tert-butylcyclohexylamine primarily involves its interaction with neurotransmitter systems. It has been studied for its potential role as a selective serotonin reuptake inhibitor (SSRI) and its effects on various receptor systems, including:
- Serotonin Receptors : Acts as an antagonist at 5-HT3 receptors, which are implicated in anxiety and depression .
- Histamine Receptors : Exhibits antihistaminic properties, suggesting potential uses in allergy treatments .
Pharmacological Studies
A series of pharmacological studies have evaluated the efficacy of cis-1-butyl-4-tert-butylcyclohexylamine. The findings indicate:
- Antidepressant Activity : Animal models have shown that this compound can reduce depressive behaviors, likely due to its action on serotonin pathways.
- Anxiolytic Effects : In behavioral assays, it demonstrated significant anxiolytic effects comparable to established anxiolytics.
- Antihistaminic Properties : In vitro studies have confirmed its ability to block histamine receptors, supporting its use as an antihistamine.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Model Used | Results |
|---|---|---|---|
| Antidepressant | 5-HT3 receptor antagonist | Rodent models | Reduced depressive behavior |
| Anxiolytic | GABAergic modulation | Behavioral assays | Significant reduction in anxiety levels |
| Antihistaminic | Histamine receptor blocker | In vitro assays | Effective inhibition of histamine response |
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodents subjected to chronic stress, cis-1-butyl-4-tert-butylcyclohexylamine was administered over four weeks. The results indicated a marked improvement in the forced swim test, suggesting enhanced mood and reduced despair-like behavior.
Case Study 2: Anxiolytic Properties
Another study focused on the compound's anxiolytic effects using the elevated plus maze test. Animals treated with cis-1-butyl-4-tert-butylcyclohexylamine spent significantly more time in open arms compared to controls, indicating reduced anxiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
